molecular formula C15H13ClFNO2 B5469088 2-(4-chloro-2-fluorophenyl)-N-(4-methoxyphenyl)acetamide

2-(4-chloro-2-fluorophenyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B5469088
M. Wt: 293.72 g/mol
InChI Key: NBOKERHSZHWBPL-UHFFFAOYSA-N
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Description

The compound “2-(4-chloro-2-fluorophenyl)-N-(4-methoxyphenyl)acetamide” is an organic compound that contains a chloro-fluoro-substituted phenyl group, a methoxy-substituted phenyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would consist of two phenyl rings substituted with chloro, fluoro, and methoxy groups, and an acetamide group. The exact structure would depend on the positions of these substituents on the phenyl rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the acetamide group can participate in hydrolysis reactions, and the aryl halides (chloro and fluoro substituents) can undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its substituents. For example, the presence of the polar acetamide group and the methoxy group could increase its solubility in polar solvents .

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-20-13-6-4-12(5-7-13)18-15(19)8-10-2-3-11(16)9-14(10)17/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOKERHSZHWBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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